6-Chloro-1-ethyl-4-oxoquinoline-3-carboxamide
Description
6-Chloro-1-ethyl-4-oxoquinoline-3-carboxamide is a quinoline derivative that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
6-chloro-1-ethyl-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-15-6-9(12(14)17)11(16)8-5-7(13)3-4-10(8)15/h3-6H,2H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXGLCJFNPAMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-4-oxoquinoline-3-carboxamide typically involves the reaction of 6-chloro-4-oxoquinoline-3-carboxylic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. One such method includes the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions. This approach not only enhances yield but also ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-ethyl-4-oxoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Chloro-1-ethyl-4-oxoquinoline-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-Chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Uniqueness
6-Chloro-1-ethyl-4-oxoquinoline-3-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its ethyl group at the N-1 position and the chloro group at the C-6 position contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .
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